

Tivozanib dose modification guidelines toxicity management

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Compound Focus: Tivozanib

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Tivozanib Dosing and Modification Guidelines

The standard **tivozanib** (FOTIVDA) dosing regimen is **1.34 mg taken orally once daily for 21 consecutive days, followed by a 7-day treatment break, forming a complete 28-day cycle** [1] [2]. Treatment continues until disease progression or unacceptable toxicity.

For adverse reactions requiring dose reduction, the recommended lower dose is **0.89 mg once daily on the same 21-days-on/7-days-off schedule** [1] [2]. The table below details specific dose modification guidelines for managing adverse reactions.

Table 1: Tivozanib Dose Modification Guidelines for Adverse Reactions [1] [3] [2]

| Adverse Reaction | Severity / Criteria | Recommended Dose Modification |
|------------------|--|--|
| Hypertension | Grade 3 (persisting despite optimal anti-hypertensive therapy) | Withhold therapy; resume at reduced dose (0.89 mg) when controlled to \leq Grade 2. |
| | Grade 4 | Permanently discontinue. |
| Cardiac Failure | Grade 3 | Withhold until improvement to Grade 0-1 or baseline; resume at reduced dose or |

| Adverse Reaction | Severity / Criteria | Recommended Dose Modification |
|---|---|---|
| | | discontinue based on severity/persistence. |
| | Grade 4 | Permanently discontinue. |
| Arterial Thromboembolic Event | Any Grade (e.g., myocardial infarction, stroke) | Permanently discontinue. |
| Hemorrhagic Events | Grade 3 or 4 | Permanently discontinue. |
| Proteinuria | ≥ 2 grams per 24 hours | Withhold therapy; resume at reduced dose when proteinuria improves to ≤ 2 grams per 24 hours . |
| | Nephrotic Syndrome | Permanently discontinue. |
| Reversible Posterior Leukoencephalopathy Syndrome (RPLS) | Any Grade | Permanently discontinue. |
| Other Adverse Effects | Persistent or intolerable Grade 2 or 3; Grade 4 laboratory abnormality | Withhold until improvement to Grade 0-1 or baseline; resume at reduced dose . |
| | Grade 4 | Permanently discontinue. |

Management Protocols for Key Toxicities

Beyond dose modification, proactive monitoring and management of specific toxicities are critical for patient safety.

- **Hypertension Management Protocol:** Median time to onset is 2 weeks [3].
 - **Pre-treatment:** Control blood pressure before initiating therapy [3].
 - **Monitoring:** Check blood pressure after 2 weeks, then at least monthly [3].

- **Intervention:** Initiate or optimize anti-hypertensive medication. For persistent Grade 3 hypertension despite medication, implement dose modification as per Table 1 [1].
- **Surgical & Wound Healing Management:** VEGFR inhibitors like **tivozanib** can impair wound healing.
 - **Pre-surgery:** Withhold **tivozanib** for at least 24 days prior to an elective surgery [1] [3].
 - **Post-surgery:** Do not administer for at least 2 weeks following major surgery and until adequate wound healing is observed [1] [3].
- **Hepatic Impairment Dosing:** Liver function impacts **tivozanib** exposure [3] [2].
 - **Mild hepatic impairment:** No dose adjustment needed.
 - **Moderate hepatic impairment:** Reduce dose to 0.89 mg once daily (21 days on/7 days off).
 - **Severe hepatic impairment:** A recommended dosage has not been established; use is not recommended [4] [2].

Clinical Safety Profile of Tivozanib

The safety profile of **tivozanib** is characterized by manageable side effects, with hypertension being the most common Grade 3-4 event.

Table 2: Select Adverse Reaction Incidence from Clinical Trials [1] [5] [6]

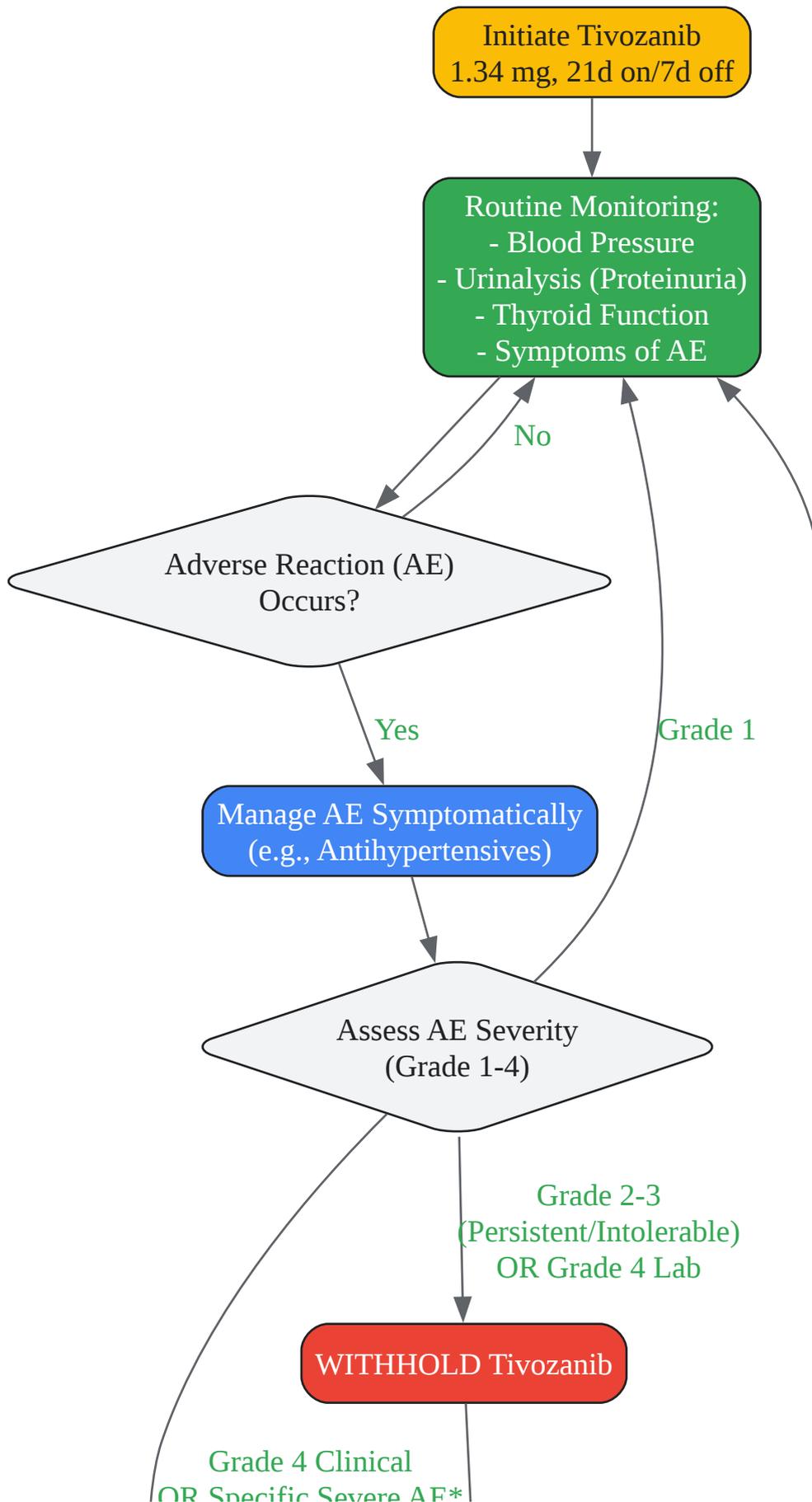
| Adverse Reaction | All Grades Incidence | Grade 3-4 Incidence |
|------------------------|----------------------|---------------------|
| Hypertension | 44% - 45% | ~20% - 22% |
| Fatigue / Asthenia | ~67% | Not Specified |
| Diarrhea | ~43% | Not Specified |
| Nausea | ~30% | Not Specified |
| Dysphonia (hoarseness) | ~27% | Not Specified |
| Hypothyroidism | ~44% | <1% |
| Decreased Appetite | ~39% | Not Specified |
| Stomatitis | ~21% | Not Specified |

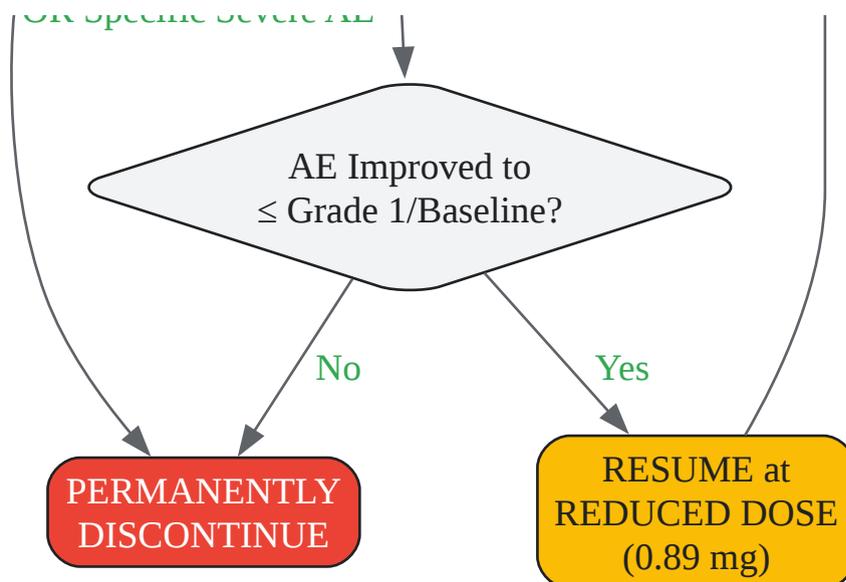
| Adverse Reaction | All Grades Incidence | Grade 3-4 Incidence |
|------------------|----------------------|---------------------|
| Proteinuria | ~8% | ~2% |

A pooled analysis of the TIVO-3 and TiNivo-2 phase 3 trials confirmed that **hypertension was the most frequent Grade 3-4 treatment-emergent adverse event, occurring in approximately 20% of patients in each cohort** [5]. The analysis also noted that the incidence of serious adverse events was lower in the TiNivo-2 study, which treated patients in earlier lines of therapy, suggesting that **tivozanib demonstrates better tolerability in the second-line setting compared to later lines** [5].

Experimental & Clinical Workflow

The following diagram outlines the core decision-making protocol for managing patients on **tivozanib** therapy, from initial dosing to managing toxicity.





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Figure 1: **Tivozanib** Dose Modification Clinical Decision Protocol. *Specific Severe AEs requiring permanent discontinuation include: Grade 4 hypertension, any grade arterial thromboembolism, Grade 3/4 hemorrhage, nephrotic syndrome, and any grade RPLS [1] [3].

Conclusion for Clinical Application

Tivozanib offers a viable treatment option for advanced RCC with a definable and manageable toxicity profile. The cornerstone of its successful clinical application lies in:

- **Strict adherence** to the 21-days-on/7-days-off dosing schedule to mitigate toxicity accumulation.
- **Proactive and continuous monitoring** for hypertension, proteinuria, and other potential adverse events.
- **Prompt intervention** following established dose modification guidelines to manage toxicity while attempting to maintain anti-tumor efficacy.

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